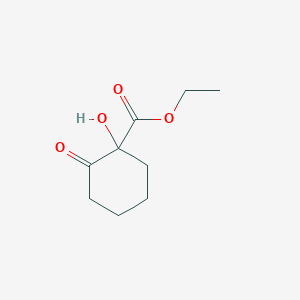

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate

Description

Properties

CAS No. |

6308-90-3 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-2-13-8(11)9(12)6-4-3-5-7(9)10/h12H,2-6H2,1H3 |

InChI Key |

KOOJIXABVWIDMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Cyclohexanone and Diethyl Carbonate (Base-Catalyzed Claisen-Type Condensation)

One of the primary synthetic routes to ethyl 2-oxocyclohexanecarboxylate, the precursor to the hydroxy derivative, involves the reaction of cyclohexanone with diethyl carbonate in the presence of sodium hydride as a base catalyst in tetrahydrofuran (THF) solvent under reflux conditions.

Procedure Summary:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Diethyl carbonate (1.2 mol), NaH (1.6 mol), dry THF, reflux 1 h | Formation of sodium enolate intermediate | - |

| 2 | Addition of cyclohexanone solution in THF dropwise over 0.5 h, reflux additional 1.5 h | Claisen condensation to form ethyl 2-oxocyclohexanecarboxylate | 80% |

After reaction, the mixture is hydrolyzed with 3N HCl, extracted with dichloromethane, dried, and evaporated to yield the product as a brown oil without further purification needed for subsequent steps.

This method is widely used due to its relatively high yield (80%) and straightforward conditions.

Formation of Ethyl 1-Hydroxy-2-oxocyclohexane-1-carboxylate via Epoxidation of the Enol Form

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate is formed as an intermediate during the Baeyer-Villiger oxidation or epoxidation of the enol tautomer of ethyl 2-oxocyclohexanecarboxylate.

- The enol form of ethyl 2-oxocyclohexanecarboxylate undergoes epoxidation, leading to the formation of the hydroxy-substituted compound.

- This intermediate can further rearrange or be converted into other products such as 5-ethoxyoxalylpentanoic acid under oxidative conditions.

This pathway is significant because it highlights the role of tautomerism and epoxidation in accessing the hydroxy derivative, which is otherwise challenging to synthesize directly.

Hydroxymethylation Route via Reaction of Cyclohexanol and Ethyl Acetate

Another method for preparing ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate analogs involves hydroxymethylation reactions:

- Cyclohexanol reacts with ethyl acetate under controlled conditions to introduce the hydroxy and ester functionalities on the cyclohexane ring.

- Industrial-scale processes optimize this route using continuous flow reactors and advanced separation techniques to maximize yield and purity.

This method is less direct but useful for producing hydroxy-substituted cyclohexyl esters on a larger scale.

Base-Catalyzed Condensation and Subsequent Functionalization

Ethyl 2-oxocyclohexanecarboxylate can be further functionalized by reaction with nucleophiles or oxidants to yield the hydroxy derivative:

- For example, treatment with sodium hydride and phenyl vinyl sulfoxide followed by pyrolysis yields vinyl-substituted derivatives, with hydroxy intermediates formed along the pathway.

- Use of bases such as DBU in refluxing conditions can promote condensation reactions leading to substituted oxocyclohexane esters, which can be selectively hydroxylated.

Summary Table of Preparation Methods

Analytical and Characterization Data Supporting Preparation

- Mass Spectrometry (MS): The molecular ion peak for ethyl 2-oxocyclohexanecarboxylate appears at m/z 171.3 [M+H]+, consistent with the molecular weight 170.21 g/mol.

- Nuclear Magnetic Resonance (NMR): Characteristic ^1H NMR signals for ethyl esters include quartet at ~4.1 ppm (CH2 of ethyl group) and triplet at ~1.2 ppm (CH3 of ethyl group). Hydroxy protons appear as singlets near 4.0 ppm for the hydroxy-substituted derivatives.

- Infrared Spectroscopy (IR): Strong carbonyl stretches (~1700 cm^-1) confirm the presence of ester and ketone groups. Hydroxy groups show broad absorption near 3400 cm^-1.

Research Findings and Practical Considerations

- The reaction of cyclohexanone with diethyl carbonate under sodium hydride catalysis is a robust and scalable method for producing ethyl 2-oxocyclohexanecarboxylate, which can be converted to the hydroxy derivative via controlled oxidation or epoxidation.

- The hydroxy derivative is often an intermediate rather than an isolated end product, due to its potential to rearrange or undergo further oxidation.

- Industrial methods favor continuous flow and optimized hydroxymethylation for large-scale production of hydroxy-substituted cyclohexyl esters.

- Reaction conditions such as temperature, solvent choice, and base strength critically influence yields and selectivity toward the hydroxy compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ethyl 1,2-dioxocyclohexane-1-carboxylate.

Reduction: Formation of ethyl 1-hydroxy-2-hydroxycyclohexane-1-carboxylate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition studies.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological targets .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound recognized for its unique structural features, including a cyclohexane ring with hydroxyl and keto groups. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate is , with a molecular weight of approximately 172.178 g/mol. The compound features a hydroxyl group at position one and a keto group at position two on the cyclohexane ring, which may influence its reactivity and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.178 g/mol |

| Solubility | Soluble in water, methanol, chloroform |

| Melting Point | Approximately 101 °C |

| Boiling Point | Approximately 106 °C at reduced pressure |

Antioxidant Activity

Research indicates that compounds with hydroxyl groups often exhibit significant antioxidant properties due to their ability to donate hydrogen atoms to free radicals. Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate's structural features suggest it may act as an effective antioxidant. A study demonstrated that similar compounds could scavenge free radicals effectively, leading to reduced oxidative stress in cellular models.

Anti-inflammatory Properties

The anti-inflammatory potential of ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate has been explored through various assays. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in cell cultures. This suggests that ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate may have therapeutic potential in managing inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate exhibits antimicrobial activity against several bacterial strains. The presence of the hydroxyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and eventual cell death. Comparative studies with related compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Study on Antioxidant Effects

In a comparative study examining the antioxidant effects of various phenolic compounds, ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate was tested alongside other derivatives from natural sources. The results indicated that it exhibited a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting strong antioxidant capabilities.

Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory mechanisms revealed that ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate inhibited the NF-kB pathway, which is crucial for the expression of inflammatory genes. This inhibition was assessed using ELISA assays measuring cytokine levels in treated cell cultures compared to control groups.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results with lower MIC values compared to standard antibiotics used as controls.

Q & A

Basic Questions

Q. What are the recommended spectroscopic methods for characterizing Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions and stereochemistry. For example, coupling constants in NMR can resolve cyclohexane ring conformers (e.g., chair vs. boat) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations (e.g., 1700–1750 cm for ester carbonyl groups) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. SHELXL refinement is standard for validating bond lengths and angles .

Q. How is Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate typically synthesized?

- Methodological Answer :

- Esterification : React 1-hydroxy-2-oxocyclohexane-1-carboxylic acid with ethanol under acid catalysis (e.g., HSO) .

- Cyclization Strategies : Use Claisen or Dieckmann condensations to form the cyclohexane ring. Monitor reaction progress via TLC or GC-MS .

- Purification : Distillation under reduced pressure or recrystallization from ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.